molecular formula C19H14ClN3O2 B11621792 (5E)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

(5E)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

Cat. No.: B11621792
M. Wt: 351.8 g/mol
InChI Key: PIAXNVBUZPYAGZ-CXUHLZMHSA-N
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Description

(5E)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE: is a complex organic compound characterized by its unique structure, which includes an indole ring, a chlorophenyl group, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactionsThe final step involves the formation of the imidazolidine-2,4-dione ring through a cyclization reaction under controlled conditions, such as specific temperature and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of (5E)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . Additionally, it may interact with signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole ring and chlorophenyl group contribute to its potential biological activities, while the imidazolidine-2,4-dione moiety provides stability and reactivity in various chemical reactions .

Properties

Molecular Formula

C19H14ClN3O2

Molecular Weight

351.8 g/mol

IUPAC Name

(5E)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C19H14ClN3O2/c20-14-7-5-12(6-8-14)10-23-11-13(15-3-1-2-4-17(15)23)9-16-18(24)22-19(25)21-16/h1-9,11H,10H2,(H2,21,22,24,25)/b16-9+

InChI Key

PIAXNVBUZPYAGZ-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)/C=C/4\C(=O)NC(=O)N4

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=C4C(=O)NC(=O)N4

Origin of Product

United States

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